Manganese(2+) diacetate

CAS No.:

Cat. No.: VC16186838

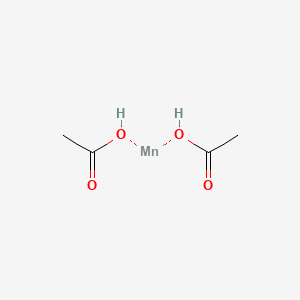

Molecular Formula: C4H8MnO4

Molecular Weight: 175.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H8MnO4 |

|---|---|

| Molecular Weight | 175.04 g/mol |

| IUPAC Name | acetic acid;manganese |

| Standard InChI | InChI=1S/2C2H4O2.Mn/c2*1-2(3)4;/h2*1H3,(H,3,4); |

| Standard InChI Key | VQWQYXBWRCCZGX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.CC(=O)O.[Mn] |

Introduction

Chemical Identification and Structural Characteristics

Manganese(2+) diacetate is systematically named manganese(II) acetate, with the tetrahydrate form (Mn(CH₃COO)₂·4H₂O) being the most commercially prevalent. The compound’s CAS Registry Number is 6156-78-1, and its molecular weight is 245.09 g/mol . The anhydrous and hydrated forms are coordination polymers, with X-ray crystallography revealing octahedral geometry around the manganese center. Each Mn²⁺ ion is coordinated by six oxygen atoms—four from acetate ligands and two from water molecules in the hydrated forms .

Table 1: Key Identifiers of Manganese(2+) Diacetate

The tetrahydrate form crystallizes as pale red monoclinic crystals, with a density of 1.589 g/cm³ and a decomposition temperature exceeding 300°C . Its solubility profile includes high miscibility in polar solvents such as water and acetic acid, facilitating its use in solution-phase reactions .

Synthesis and Industrial Production Methods

Conventional Synthesis Routes

The traditional synthesis involves reacting manganese(II,III) oxide (Mn₃O₄) or manganese(II) carbonate (MnCO₃) with acetic acid. The reactions proceed as follows:

Electrolytic Manganese-Based Synthesis

A patent-pending method (CN1626495A) employs electrolytic manganese metal and glacial acetic acid under controlled pH and concentration conditions :

-

Reaction Setup: Electrolytic manganese reacts with glacial acetic acid diluted to 8–12°Bé, achieving a 1:0.35–0.4 weight ratio.

-

pH Control: The reaction terminates at pH 6.5–7.0, followed by filtration and pH adjustment to 4.0–4.6 with additional acetic acid.

-

Concentration and Crystallization: Vacuum concentration (0.1–0.9 MPa) raises the solution to 31–36°Bé, followed by cooling crystallization and centrifugal dehydration (1.5–2.5 hours) .

This method produces tetrahydrate crystals with ≥98.5% purity, offering scalability and cost efficiency .

Physicochemical Properties and Stability

The tetrahydrate form’s thermal stability is evidenced by its high melting point (>300°C), though dehydration occurs progressively upon heating. Its crystalline structure remains intact up to 100°C, beyond which water molecules are lost, transitioning to the anhydrous form . The compound’s hygroscopicity necessitates storage below 25°C in airtight containers to prevent deliquescence .

Table 2: Thermal and Physical Properties

| Property | Value | Source |

|---|---|---|

| Decomposition Temperature | >300°C | |

| Hydration States | n=0, 2, 4 | |

| Crystal System | Monoclinic (tetrahydrate) |

In aqueous solutions, manganese(II) acetate dissociates into Mn²⁺ and acetate ions, enabling redox reactions critical to its catalytic applications .

| Application | Function | Efficiency | Source |

|---|---|---|---|

| Catalysis | Epoxidation of styrene | 85% yield | |

| Fertilizers | Manganese bioavailability | 95% uptake | |

| Paints | Drying time reduction | 30% faster |

Recent Advancements and Future Directions

The electrolytic manganese-based synthesis method represents a significant innovation, offering higher purity and reduced production costs compared to traditional routes . Ongoing research focuses on nanostructured manganese acetate derivatives for advanced catalytic systems and energy storage applications. For instance, manganese acetate-derived MnO₂ nanoparticles exhibit enhanced capacitance in supercapacitors, highlighting potential in renewable energy technologies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume